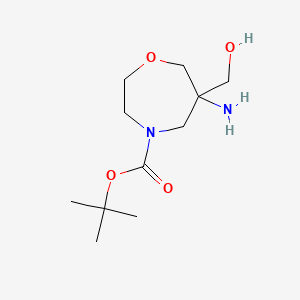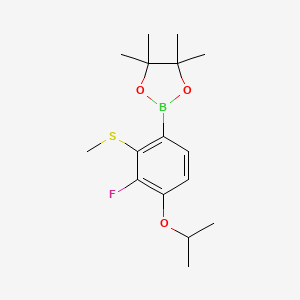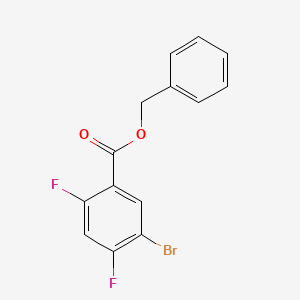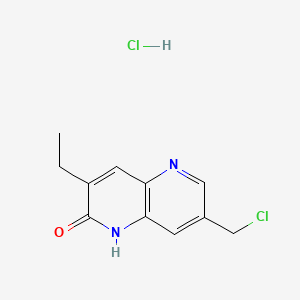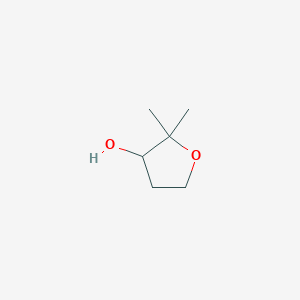
2-fluoro-N-methoxy-N,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-methoxy-N,5-dimethylbenzamide is an organic compound with a unique structure that includes a fluorine atom, a methoxy group, and a dimethylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-methoxy-N,5-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-methylbenzoic acid, which is a fluorinated aromatic compound.
Methoxylation: The methoxy group is introduced through a reaction with methanol in the presence of a suitable catalyst.
Amidation: The final step involves the formation of the amide bond by reacting the methoxylated intermediate with dimethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-N-methoxy-N,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
2-Fluoro-N-methoxy-N,5-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-methoxy-N,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating its activity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylbenzamide: Lacks the fluorine and methoxy groups, resulting in different chemical properties and reactivity.
2-Fluoro-5-methylbenzoic acid: Contains the fluorine atom but lacks the amide and methoxy groups.
N,N-Dimethyl-p-bromobenzamide: Contains a bromine atom instead of fluorine, leading to different reactivity.
Uniqueness
2-Fluoro-N-methoxy-N,5-dimethylbenzamide is unique due to the presence of both the fluorine atom and methoxy group, which confer specific chemical properties and potential biological activities. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
2-fluoro-N-methoxy-N,5-dimethylbenzamide |
InChI |
InChI=1S/C10H12FNO2/c1-7-4-5-9(11)8(6-7)10(13)12(2)14-3/h4-6H,1-3H3 |
Clé InChI |
XVYVTOLLTKPOEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)C(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


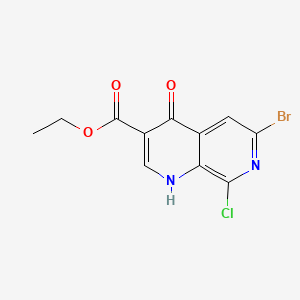
![4-(Pyridin-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B14028650.png)
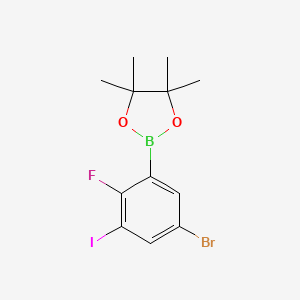
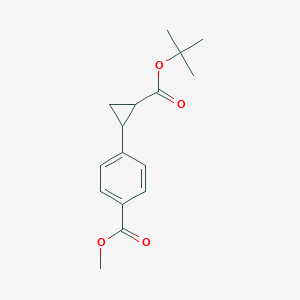
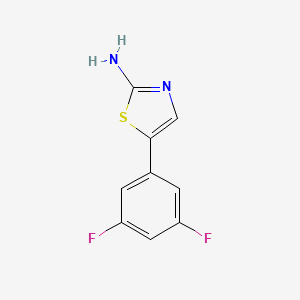
![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)
